molecular formula C11H7Cl2NO B6368014 5-(3,5-Dichlorophenyl)-3-hydroxypyridine, 95% CAS No. 1261981-91-2

5-(3,5-Dichlorophenyl)-3-hydroxypyridine, 95%

Cat. No. B6368014
M. Wt: 240.08 g/mol
InChI Key: WADPYCQXWOMHOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3,5-Dichlorophenyl)-3-hydroxypyridine, or 5-DCPH for short, is a synthetic organic compound with a range of applications in scientific research. It is a versatile molecule that can be used in various laboratory experiments, and its biochemical and physiological effects have been widely studied.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 5-(3,5-Dichlorophenyl)-3-hydroxypyridine, 95% involves the reaction of 3-hydroxypyridine with 3,5-dichlorobenzoyl chloride in the presence of a base to form the intermediate product, which is then further reacted with sodium borohydride to obtain the final product.

Starting Materials
3-hydroxypyridine, 3,5-dichlorobenzoyl chloride, base, sodium borohydride

Reaction
Step 1: 3-hydroxypyridine is reacted with 3,5-dichlorobenzoyl chloride in the presence of a base, such as triethylamine or pyridine, to form the intermediate product, 5-(3,5-dichlorophenyl)-3-hydroxypyridine-1-carbonyl chloride., Step 2: The intermediate product is then treated with sodium borohydride in a solvent, such as ethanol or methanol, to reduce the carbonyl group to a hydroxyl group, resulting in the formation of 5-(3,5-dichlorophenyl)-3-hydroxypyridine., Step 3: The final product is purified by recrystallization or column chromatography to obtain 5-(3,5-Dichlorophenyl)-3-hydroxypyridine, 95%.

Scientific Research Applications

5-DCPH is used in a variety of scientific research applications, including the study of enzyme inhibition and the study of signal transduction pathways. It has also been used to study the effects of oxidative stress on cells and to study the effects of environmental toxins on cells. In addition, it has been used to study the effects of drugs on cells, as well as the effects of drugs on the nervous system.

Mechanism Of Action

The mechanism of action of 5-DCPH is not yet fully understood. However, it is believed to act as an inhibitor of various enzymes, including cyclooxygenase, lipoxygenase, and tyrosinase. Furthermore, it has been shown to inhibit the activity of various signal transduction pathways, including the MAPK and PI3K pathways.

Biochemical And Physiological Effects

5-DCPH has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase, lipoxygenase, and tyrosinase. Furthermore, it has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. In addition, it has been shown to reduce the expression of certain pro-inflammatory cytokines and to reduce oxidative damage in cells.

Advantages And Limitations For Lab Experiments

The use of 5-DCPH in laboratory experiments has several advantages. It is relatively easy to synthesize, and it is highly soluble in aqueous solutions. Furthermore, it has a wide range of applications in scientific research. However, its use in laboratory experiments is limited by its high toxicity and potential for causing adverse effects in cells.

Future Directions

The potential future directions for the use of 5-DCPH in scientific research are numerous. It could be used to study the effects of oxidative stress on cells, the effects of environmental toxins on cells, and the effects of drugs on cells. Furthermore, it could be used to study the effects of drugs on the nervous system, as well as the effects of drugs on the cardiovascular system. In addition, it could be used to study the effects of drugs on the immune system, and it could be used to study the effects of drugs on the endocrine system. Finally, it could be used to study the effects of drugs on the gastrointestinal system.

properties

IUPAC Name

5-(3,5-dichlorophenyl)pyridin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2NO/c12-9-1-7(2-10(13)4-9)8-3-11(15)6-14-5-8/h1-6,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WADPYCQXWOMHOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C2=CC(=CN=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70683046
Record name 5-(3,5-Dichlorophenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70683046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3,5-Dichlorophenyl)pyridin-3-ol

CAS RN

1261981-91-2
Record name 5-(3,5-Dichlorophenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70683046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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